N-(3-tert-butylsalicylidene)-allylamine
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Overview
Description
N-(3-tert-Butylsalicylidene)-allylamine (NBSAL) is an organosilicon compound that has been used in a variety of scientific research applications. NBSAL has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Scientific Research Applications
N-(3-tert-butylsalicylidene)-allylamine has been used in a variety of scientific research applications, including the synthesis of polymers, the synthesis of catalysts, the synthesis of nanomaterials, and the study of protein-ligand interactions. N-(3-tert-butylsalicylidene)-allylamine has also been used in the study of the structure and function of enzymes, the study of enzyme inhibitors, and the study of drug metabolism.
Mechanism of Action
N-(3-tert-butylsalicylidene)-allylamine acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, N-(3-tert-butylsalicylidene)-allylamine can reduce inflammation and pain.
Biochemical and Physiological Effects
N-(3-tert-butylsalicylidene)-allylamine has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation and pain, reduce the production of prostaglandins, and inhibit the activity of COX-2. N-(3-tert-butylsalicylidene)-allylamine has also been found to have anti-oxidant and anti-cancer properties.
Advantages and Limitations for Lab Experiments
N-(3-tert-butylsalicylidene)-allylamine has a number of advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of scientific research applications. It is also relatively stable and can be stored for extended periods of time. However, N-(3-tert-butylsalicylidene)-allylamine has some limitations. It is not very soluble in water and can be difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for N-(3-tert-butylsalicylidene)-allylamine research. These include the development of new synthetic methods for N-(3-tert-butylsalicylidene)-allylamine, the development of new applications for N-(3-tert-butylsalicylidene)-allylamine, and the study of the effects of N-(3-tert-butylsalicylidene)-allylamine on different biological systems. Additionally, further research into the biochemical and physiological effects of N-(3-tert-butylsalicylidene)-allylamine could lead to the development of new therapeutic agents.
Synthesis Methods
N-(3-tert-butylsalicylidene)-allylamine can be synthesized by reacting allylamine with 3-tert-butylsalicylaldehyde in the presence of an acid catalyst. The reaction is carried out at room temperature and the product is isolated and purified by column chromatography.
properties
IUPAC Name |
2-tert-butyl-6-(prop-2-enyliminomethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h5-8,10,16H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAHORSUMKENFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50827047 |
Source
|
Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
CAS RN |
851053-83-3 |
Source
|
Record name | 2-tert-Butyl-6-{[(prop-2-en-1-yl)amino]methylidene}cyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50827047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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